molecular formula C15H10ClNO B5776039 3-(3-chloro-4-hydroxyphenyl)-2-phenylacrylonitrile

3-(3-chloro-4-hydroxyphenyl)-2-phenylacrylonitrile

Cat. No. B5776039
M. Wt: 255.70 g/mol
InChI Key: DYKYFTOJVMCPIH-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-hydroxyphenyl)-2-phenylacrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHPA and has been studied for its unique properties and potential benefits. In

Mechanism of Action

The mechanism of action of CHPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. Specifically, CHPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, CHPA may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
CHPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CHPA inhibits the activity of COX-2 in a dose-dependent manner. In vivo studies have shown that CHPA has anti-inflammatory and analgesic effects in animal models of inflammation and pain. CHPA has also been shown to have antioxidant and neuroprotective effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using CHPA in lab experiments is its relatively simple synthesis method and moderate to high yields. CHPA is also stable under various conditions and can be easily purified using various techniques. However, one of the limitations of using CHPA in lab experiments is its limited solubility in certain solvents. CHPA is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of CHPA. One potential direction is the development of CHPA-based materials for organic electronics. CHPA has shown promising properties for OLEDs and OPVs, and further research could lead to the development of more efficient and cost-effective devices. Another potential direction is the study of CHPA as a potential therapeutic agent for various diseases. CHPA has shown anti-inflammatory, analgesic, antioxidant, and neuroprotective effects in vitro and in vivo, and further research could lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of CHPA involves the reaction between 3-chloro-4-hydroxybenzaldehyde and phenylacetonitrile in the presence of a base and a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified using various techniques such as recrystallization or column chromatography. The yield of CHPA varies depending on the reaction conditions, but it can be obtained in moderate to high yields.

Scientific Research Applications

CHPA has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of CHPA is in the field of organic electronics. CHPA has been studied as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability. CHPA has also been studied as a potential material for organic photovoltaics (OPVs) due to its low bandgap and good photovoltaic properties.

properties

IUPAC Name

(Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-14-9-11(6-7-15(14)18)8-13(10-17)12-4-2-1-3-5-12/h1-9,18H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYFTOJVMCPIH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.